2-(4-chloro-2-methylphenoxy)-N'-{(E)-[5-(2-nitrophenyl)furan-2-yl]methylidene}acetohydrazide
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Overview
Description
2-(4-Chloro-2-methylphenoxy)-N’~1~-{(E)-1-[5-(2-nitrophenyl)-2-furyl]methylidene}acetohydrazide is a complex organic compound with a molecular formula of C18H14ClN3O4 This compound is characterized by its unique structure, which includes a chlorinated phenoxy group, a nitrophenyl group, and a furylmethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N’~1~-{(E)-1-[5-(2-nitrophenyl)-2-furyl]methylidene}acetohydrazide typically involves multiple steps. One common synthetic route starts with the reaction of 4-chloro-2-methylphenol with chloroacetic acid to form 2-(4-chloro-2-methylphenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to yield 2-(4-chloro-2-methylphenoxy)acetohydrazide. The final step involves the condensation of this intermediate with 5-(2-nitrophenyl)-2-furaldehyde under acidic conditions to form the target compound .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-methylphenoxy)-N’~1~-{(E)-1-[5-(2-nitrophenyl)-2-furyl]methylidene}acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-Chloro-2-methylphenoxy)-N’~1~-{(E)-1-[5-(2-nitrophenyl)-2-furyl]methylidene}acetohydrazide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N’~1~-{(E)-1-[5-(2-nitrophenyl)-2-furyl]methylidene}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis. Similarly, its anticancer effects may result from the induction of apoptosis through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chloro-2-methylphenoxy)acetic acid: A widely used herbicide with similar structural features.
2-(4-Chloro-2-methylphenoxy)-N’~1~-{(E)-1-[4-(dimethylamino)phenyl]methylidene}acetohydrazide: A compound with a similar hydrazide moiety but different substituents on the phenyl ring.
Uniqueness
2-(4-Chloro-2-methylphenoxy)-N’~1~-{(E)-1-[5-(2-nitrophenyl)-2-furyl]methylidene}acetohydrazide is unique due to its combination of a chlorinated phenoxy group, a nitrophenyl group, and a furylmethylidene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C20H16ClN3O5 |
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Molecular Weight |
413.8 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[(E)-[5-(2-nitrophenyl)furan-2-yl]methylideneamino]acetamide |
InChI |
InChI=1S/C20H16ClN3O5/c1-13-10-14(21)6-8-18(13)28-12-20(25)23-22-11-15-7-9-19(29-15)16-4-2-3-5-17(16)24(26)27/h2-11H,12H2,1H3,(H,23,25)/b22-11+ |
InChI Key |
DADGSZWYBPJUTG-SSDVNMTOSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N/N=C/C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NN=CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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